molecular formula C12H14N2O3S2 B14181082 5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole CAS No. 922504-77-6

5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole

Katalognummer: B14181082
CAS-Nummer: 922504-77-6
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: HJZCWQFMSKGLCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is a chemical compound with the molecular formula C12H14N2O3S2 It is known for its unique structure, which includes a thiadiazole ring, a methoxy group, and a methanesulfonyl group attached to a dimethylphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole typically involves the reaction of 3,5-dimethylphenylmethanesulfonyl chloride with appropriate thiadiazole precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted thiadiazole compounds.

Wissenschaftliche Forschungsanwendungen

5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiadiazole ring may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3,5-Dimethylphenyl)methanesulfonyl chloride: A precursor used in the synthesis of the target compound.

    3-Methoxy-1,2,4-thiadiazole: A related thiadiazole compound with similar structural features.

    Methanesulfonyl derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is unique due to its combination of a methanesulfonyl group, a methoxy group, and a thiadiazole ring. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer

922504-77-6

Molekularformel

C12H14N2O3S2

Molekulargewicht

298.4 g/mol

IUPAC-Name

5-[(3,5-dimethylphenyl)methylsulfonyl]-3-methoxy-1,2,4-thiadiazole

InChI

InChI=1S/C12H14N2O3S2/c1-8-4-9(2)6-10(5-8)7-19(15,16)12-13-11(17-3)14-18-12/h4-6H,7H2,1-3H3

InChI-Schlüssel

HJZCWQFMSKGLCL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)CS(=O)(=O)C2=NC(=NS2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.